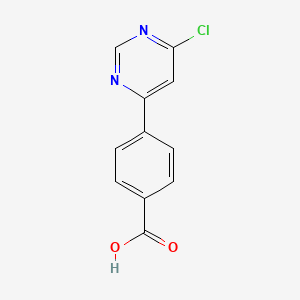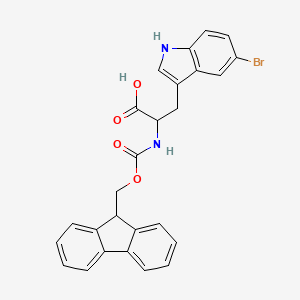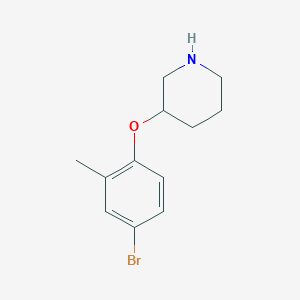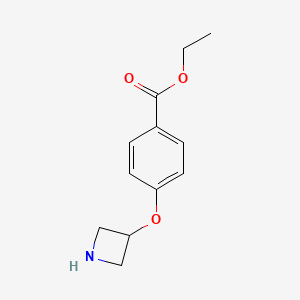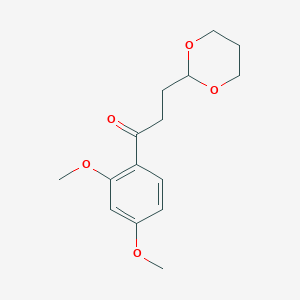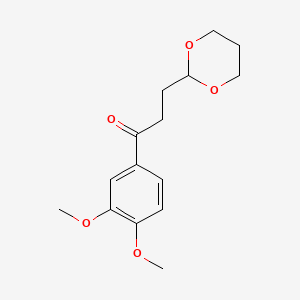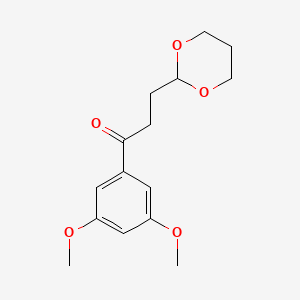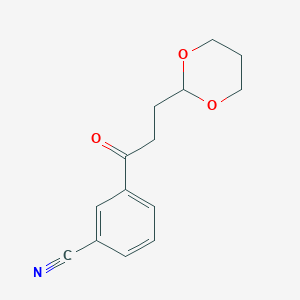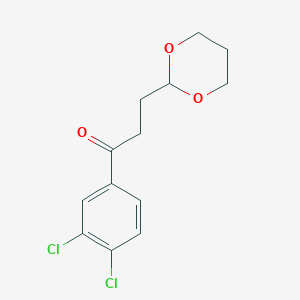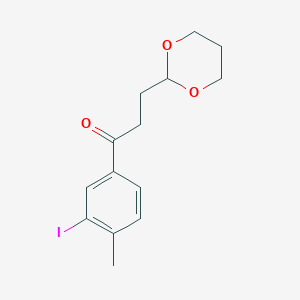
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid (TBO-PPCA) is an important molecule in the class of tertiary amines. It is a key intermediate in the synthesis of a variety of pharmaceuticals, and its properties have been studied extensively in the scientific literature.
Scientific Research Applications
Sorption and Environmental Impact
Research indicates that compounds structurally related to pyrrolidine derivatives, such as phenoxy herbicides, show significant interactions with soil and environmental matrices. Studies by Werner, Garratt, and Pigott (2012) reveal that the sorption of phenoxy herbicides like 2,4-D can be influenced by soil parameters such as pH and organic matter content. These findings suggest potential environmental relevance for compounds with similar functional groups or structural elements, highlighting the importance of understanding their interactions with soil components for environmental risk assessment and management strategies Werner, Garratt, & Pigott, 2012.
Biodegradation and Wastewater Treatment
The treatment of wastewater containing toxic pollutants, including those structurally related to pyrrolidine derivatives, has been a focus of research due to their potential environmental impact. Goodwin, Carra, Campo, and Soares (2018) discussed treatment options for reclaiming wastewater produced by the pesticide industry, emphasizing the importance of removing a variety of compounds through biological processes and granular activated carbon. This research underscores the significance of developing efficient treatment methods for contaminants, possibly including pyrrolidine derivatives, to mitigate their environmental impact Goodwin, Carra, Campo, & Soares, 2018.
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-yloxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(7-12(17)13(18)19)21-10-5-4-6-16-8-10/h4-6,8,11-12H,7,9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPBUKZSGXBWQY-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

